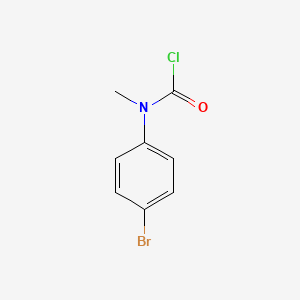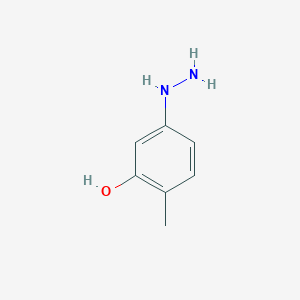
5-Hydrazineyl-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-2-methylphenol: is an organic compound characterized by the presence of a hydrazine group (-NH-NH2) attached to a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-2-methylphenol typically involves the introduction of a hydrazine group to a methylphenol precursor. One common method is the reaction of 2-methylphenol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: Industrial production of 5-hydrazinyl-2-methylphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinyl-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Esters or ethers, depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Hydrazinyl-2-methylphenol is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for further pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-2-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The hydrazine group can form covalent bonds with biological targets, potentially inhibiting enzyme activity or altering cellular pathways.
Comparison with Similar Compounds
2-Hydrazinyl-5-methylphenol: Similar structure but with the hydrazine group in a different position.
5-Hydrazinyl-2-methoxyphenol: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness: 5-Hydrazinyl-2-methylphenol is unique due to the specific positioning of the hydrazine and hydroxyl groups, which can influence its reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-hydrazinyl-2-methylphenol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-6(9-8)4-7(5)10/h2-4,9-10H,8H2,1H3 |
InChI Key |
YUMVHITYWCAMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


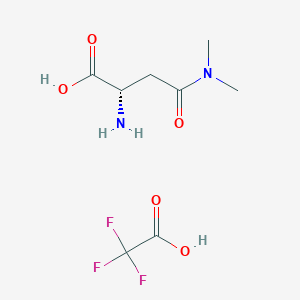

![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
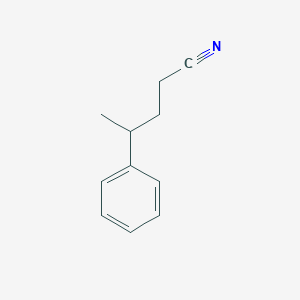
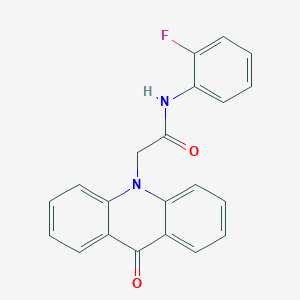
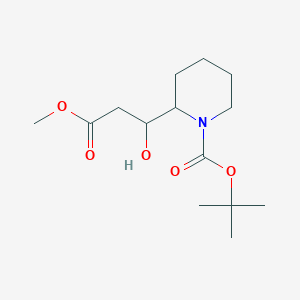
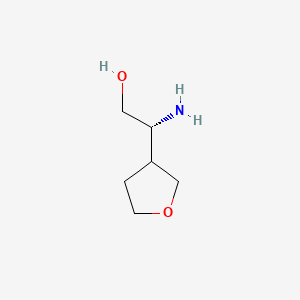
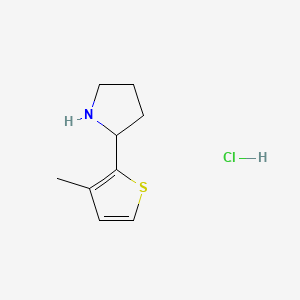
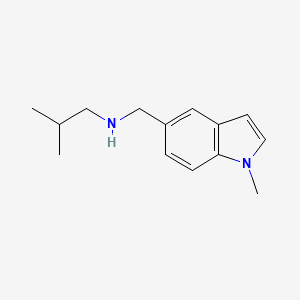
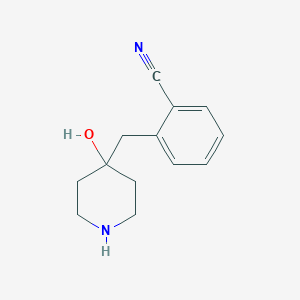
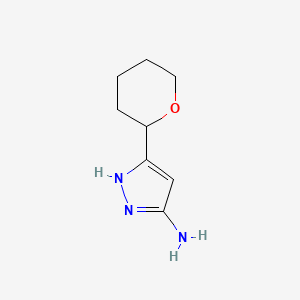
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)
